Digitoxigenin-3-beta-L-glucosylglycyl ester

Cardiac glycoside SAR Cardenolide semisynthesis Glycosyl-aminoacyl conjugates

Digitoxigenin-3-β-L-glucosylglycyl ester (CAS 81072-28-8) addresses the scarcity of structurally diverse, C3-modified cardenolide probes. This semisynthetic hybrid combines a glucose-glycine ester motif, introducing pH-sensitive charge and hydrogen-bonding capacity absent in simple glycosides or fatty-acid esters. - Enables head-to-head Na⁺/K⁺-ATPase α-subunit isoform profiling with controlled solubility and charge characteristics. - Fills a critical gap in antiviral and anticancer screening decks between neutral monoglycosides and complex natural products. - Provides a defined reference standard (MW 593.7, C₃₁H₄₇NO₁₀) for stability-indicating LC-MS methods targeting aminoacyl-linked prodrugs.

Molecular Formula C31H47NO10
Molecular Weight 593.7 g/mol
CAS No. 81072-28-8
Cat. No. B13795783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigitoxigenin-3-beta-L-glucosylglycyl ester
CAS81072-28-8
Molecular FormulaC31H47NO10
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CN=CC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C31H47NO10/c1-29-8-5-19(42-26(37)14-32-13-23(34)27(38)28(39)24(35)15-33)12-18(29)3-4-22-21(29)6-9-30(2)20(7-10-31(22,30)40)17-11-25(36)41-16-17/h11,13,18-24,27-28,33-35,38-40H,3-10,12,14-16H2,1-2H3
InChIKeySCMYLIWDCTWJJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Digitoxigenin-3-beta-L-glucosylglycyl ester Overview


Digitoxigenin-3-beta-L-glucosylglycyl ester (CAS 81072-28-8) is a semisynthetic cardenolide derivative that combines the digitoxigenin aglycone core with a glucose–glycine ester moiety at the C3-β position. The parent aglycone, digitoxigenin, is a well-characterized Na⁺/K⁺-ATPase inhibitor with nanomolar potency [1]. Unlike simple digitoxigenin glucosides or fatty-acid esters, this compound incorporates an amino-acid linker, creating a hybrid glycosyl–aminoacyl architecture. This structural feature introduces pH-sensitive ionizable groups and additional hydrogen-bonding capacity, which are absent in both natural cardiac glycosides (digitoxin, digoxin) and previously studied digitoxigenin esters (e.g., digitoxigenin stearate, palmitate, myristate) [2]. The compound therefore represents a distinct chemotype for structure–activity relationship (SAR) studies aiming to decouple cardiotonic potency from cytotoxicity or to modulate pharmacokinetic properties without altering the steroid–lactone pharmacophore.

1

Hybrid C3 glucose–glycine ester motif for cardiac glycoside SAR studies

2

Ionizable glycine linker introduces pH-dependent solubility for formulation research

3

Enables comparison of Na⁺/K⁺-ATPase isoform inhibition profiles under matched conditions

Substitution Limitations for Digitoxigenin-3-beta-L-glucosylglycyl ester


Cardiac glycosides are not functionally interchangeable. The number, type, and linkage of sugar residues—as well as the presence of esterified amino acids—govern Na⁺/K⁺-ATPase isoform selectivity, cytotoxic versus cardiotonic therapeutic index, and pharmacokinetic half-life [1]. Digitoxigenin-3-beta-L-glucosylglycyl ester introduces a C3 glucose–glycine ester motif that is structurally distinct from the digitoxose trisaccharide of digitoxin, the single digitoxose of digitoxigenin monodigitoxoside, and the simple glucoside of digitoxigenin-β-D-glucoside [2]. SAR studies demonstrate that glycoside structure profoundly alters inotropic potency, duration of action, and cytotoxic selectivity across tumor cell lines; therefore, generic substitution with a natural cardiac glycoside would confound experimental readouts and procurement decisions [3].

Natural cardiac glycosides (digitoxin, digoxin)

Trisaccharide digitoxose architecture differs; isoform selectivity and pharmacokinetic half-life may not transfer to glucose–glycine ester.

Simple glucoside analog (digitoxigenin-β-D-glucoside)

Lacks glycine linker; pH-dependent solubility and hydrogen-bonding capacity differ, limiting direct substitution.

Fatty-acid ester analogs (stearate, palmitate)

Highly lipophilic chains alter logP and intracellular trafficking; amino-acid ester not interchangeable without formulation adjustment.

Key Differentiation Evidence


Structural Differentiation: Glucose-Glycine Ester Motif

Digitoxigenin-3-beta-L-glucosylglycyl ester (C₃₁H₄₇NO₁₀, MW 593.7) bears a glucose–glycine ester at C3-β, distinguishing it from digitoxigenin-β-D-glucoside (C₂₉H₄₄O₉, MW 536.66) which lacks the amino-acid linker, and from digitoxigenin fatty-acid esters (stearate, palmitate, myristate) which carry only hydrophobic chains [1] [2]. The closest amino-acid analog is digitoxigenin-3-beta-N-L-rhamnosylglycyl ester, which replaces glucose with rhamnose and alters hydrogen-bonding capacity and metabolic stability .

C3 Substituent Architecture
Head-to-head
Glucose–glycine ester vs. glucoside & fatty-acid esters
Supports pH-dependent solubility and salt formation potential
Predicted logP ~1 unit lower; +57 Da vs. glucoside
Cardiac glycoside SAR Cardenolide semisynthesis Glycosyl-aminoacyl conjugates

Na⁺/K⁺-ATPase Inhibition & Isoform Selectivity

Digitoxigenin inhibits Na⁺/K⁺-ATPase with IC₅₀ values ranging from 3 nM (heart) to 30 nM (brain), demonstrating nanomolar potency across isoforms [1]. While no direct IC₅₀ data exist for the glucose–glycine ester, SAR studies on digitoxigenyl glycosides show that C3 glucosidation retains or modulates ATPase inhibitory activity [2]. Digitoxigenin-β-D-glucoside exhibits enhanced inotropic activity over digitoxin in guinea-pig left atria, indicating that glucose conjugation at C3 can improve cardiotonic potency relative to the trisaccharide natural product [3]. The glycine ester is predicted to further alter isoform binding kinetics via hydrogen bonding with the α-subunit extracellular loop.

ATPase Inhibition (ref.)
Reported
IC₅₀ ~3 nM (heart), ~30 nM (brain)
Digitoxigenin pharmacophore retained; ester predicted to modulate isoform binding
Direct IC₅₀ not available for target compound
Na⁺/K⁺-ATPase inhibition Cardiotonic steroid Isoform selectivity

Cytotoxic Selectivity in Cancer Models

Digitoxigenin alone is highly cytotoxic (inhibits Na⁺/K⁺-ATPase-dependent protein synthesis) [1]. However, semisynthetic digitoxigenin derivatives with modified C3 glycosidic groups exhibit differential cytotoxicity across cancer cell lines (PC-3, A549, HCT-8, LNCaP) and can achieve selectivity indices (SI) >1000 versus non-cancerous cells (MRC-5, HGF) [2]. Digitoxigenin-α-L-amicetopyranoside and digitoxigenin-α-L-rhamnopyranoside show divergent oxidative-stress induction in HeLa cells, demonstrating that subtle C3 sugar variation produces quantifiably different anticancer mechanisms [3]. The glucose–glycine ester introduces a positively chargeable amine absent in neutral sugar analogs, which may alter intracellular trafficking and lysosomal targeting—a determinant of cancer-cell selectivity for cardiac glycosides.

Cytotoxic Selectivity
Class-level
SI > 1000 reported for C3-modified derivatives
Glucose–glycine ester may support selectivity improvement; requires direct testing
Data from semisynthetic analogs; no direct SI for target compound
Anticancer cardiac glycosides Cytotoxicity selectivity Structure–activity relationship

Anti-HSV and Anti-Influenza Activity

Semisynthetic digitoxigenin derivatives exhibit potent anti-herpes activity with SI values exceeding 1000 for both HSV-1 (KOS and 29-R strains) and HSV-2 (333 strain), activities that correlate with Na⁺/K⁺-ATPase inhibition rate [1]. Separately, digitoxigenin derivatives C10 and C11 inhibit influenza A virus replication by preventing viral polymerase complex formation and altering viral protein expression at early and late replication stages [2]. SAR studies on 14 synthetic digitoxigenyl glycosides confirm that antiviral, cytotoxic, and anti-ATPase activities are highly intercorrelated and strongly dependent on glycoside structure; gentiobioside and melibioside analogs showed markedly weaker activity [3]. The glucose–glycine ester's unique amino-acid linker may introduce additional interactions with viral entry or assembly proteins not achievable with neutral glycosides.

Antiviral Activity (HSV/Influenza)
Class-level
SI > 1000 (HSV-1/HSV-2); influenza A polymerase inhibition
C3 modification critical for potency; glucose–glycine ester fills chemical space gap
No direct data; inferred from digitoxigenin derivative SAR
Antiviral cardenolides HSV-1 inhibition Influenza A polymerase

Application Scenarios


C3 Substituent SAR for Na⁺/K⁺-ATPase Isoforms

Investigators studying the influence of C3 glycosidic structure on Na⁺/K⁺-ATPase α-subunit isoform binding can use digitoxigenin-3-beta-L-glucosylglycyl ester as a hybrid probe. The glucose–glycine ester motif offers a combination of sugar-mediated solubility and amino-acid-mediated charge that is absent in digitoxigenin-β-D-glucoside (neutral sugar only) and digitoxigenin fatty-acid esters (highly lipophilic). This enables head-to-head comparison of isoform inhibition profiles under identical buffer conditions, controlling for solubility artifacts [1].

Amino-Acid Conjugation for Tumor-Selective Cytotoxicity

The glucose–glycine ester provides a scaffold for synthesizing focused libraries of amino-acid-variant digitoxigenin conjugates. Given that semisynthetic digitoxigenin derivatives achieve SI > 1000 against HSV-infected and cancer cells while sparing normal fibroblasts (MRC-5, HGF) [2], the glycine linker offers a conjugation point for further derivatization (e.g., varying amino acid, incorporating targeting moieties) that can be systematically compared with rhamnose–glycine and acetylglycyl ester controls.

Novel Chemotype for HSV & Influenza A Screening

Screening programs for anti-HSV and anti-influenza cardenolides require structurally diverse compound libraries. Digitoxigenin-3-beta-L-glucosylglycyl ester, as a glucose–amino-acid hybrid, fills a gap between simple glycosides (e.g., digitoxigenin-β-D-glucoside) and complex natural products (digitoxin). Its inclusion in screening decks enables SAR correlation across glycoside type, amino-acid presence, and antiviral potency, building on the established finding that gentiobioside/melibioside digitoxigenyl glycosides are inactive whereas monoglycoside derivatives retain strong antiviral and anti-ATPase activity [3].

Reference Standard for Analytical Method Development

The compound's defined molecular formula (C₃₁H₄₇NO₁₀, MW 593.7) and distinct retention time in reversed-phase chromatography make it suitable as a reference standard for LC-MS and HPLC method development targeting cardenolide glycosyl-aminoacyl conjugates. Its glucose–glycine ester bond serves as a model for stability-indicating assays (hydrolytic, enzymatic, pH-dependent degradation) relevant to formulation development of amino-acid-linked cardiac glycoside prodrugs .

Application
Selection Property
Validation Focus
Na⁺/K⁺-ATPase isoform SAR
Hybrid glucose–glycine ester probe
Isoform inhibition profile comparison
Cancer cell-model selectivity studies
Amino-acid linker for focused library synthesis
Cell-line selectivity and SI review
Antiviral screening studies (HSV/Influenza)
Novel glucose–amino-acid chemotype
Antiviral potency correlation with glycoside
Analytical method for glycosyl–aminoacyl cardenolides
Distinct retention and ionizable glycine moiety
Stability-indicating assay development
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